

Spectroscopic and Structural Elucidation of Brachynoside Heptaacetate: A Technical Guide

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Compound of Interest		
Compound Name:	Brachynoside heptaacetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Brachynoside heptaacetate**, a fully acetylated derivative of the natural phenylpropanoid glycoside, Brachynoside. The parent compound, Brachynoside, was first isolated from Clerodendron brachyanthum SCHAUER and identified as 2-(3,4-dimethoxyphenyl)ethyl 3-O- α -L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)- β -D-glucopyranoside. The heptaacetate derivative is formed by the acetylation of all seven free hydroxyl groups.

This document presents predicted spectroscopic data for **Brachynoside heptaacetate**, based on the established structure of the parent compound and known effects of acetylation on spectroscopic profiles. Detailed experimental protocols for the synthesis of **Brachynoside heptaacetate** and the acquisition of its spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **Brachynoside heptaacetate**. This data is derived from the known structure of Brachynoside and general principles of spectroscopic shifts upon acetylation, as the experimental data for the parent compound was not publicly available.

Mass Spectrometry (MS)



Parameter	Predicted Value
Molecular Formula	C45H54O22
Molecular Weight	946.90 g/mol
Predicted [M+Na]+	m/z 969.31
Ionization Mode	Electrospray Ionization (ESI), Positive Mode

Infrared (IR) Spectroscopy

Predicted Peak (cm ⁻¹)	Assignment
~2950	C-H stretching (aliphatic and aromatic)
~1750	C=O stretching (acetyl carbonyls)
~1640	C=C stretching (alkene and aromatic)
~1600, ~1515	Aromatic C=C stretching
~1220	C-O stretching (acetyl)
~1050	C-O stretching (glycosidic bonds)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl3, Reference: TMS at 0.00 ppm

Proton Assignment	Predicted Chemical Shift (δ, ppm)
Acetyl Protons (7 x CH₃)	1.90 - 2.20 (s, 21H)
Aromatic Protons (Cinnamoyl & Phenyl)	6.80 - 7.60 (m)
Methoxy Protons (2 x OCH₃)	~3.85 (s, 6H)
Sugar Protons (Glucose & Rhamnose)	3.50 - 5.50 (m)
Ethyl Linker Protons (-O-CH ₂ -CH ₂ -Ar)	2.80 - 4.20 (m)





¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Acetyl Carbonyls (7 x C=O)	169.0 - 171.0
Cinnamoyl Carbonyl (C=O)	~165.0
Aromatic & Alkene Carbons	110.0 - 155.0
Glycosidic Anomeric Carbons (C-1', C-1")	95.0 - 105.0
Sugar Carbons (Glucose & Rhamnose)	60.0 - 80.0
Methoxy Carbons (2 x OCH₃)	~56.0
Ethyl Linker Carbons (-O-CH2-CH2-Ar)	30.0 - 70.0
Acetyl Methyls (7 x CH ₃)	20.0 - 21.0

Experimental Protocols

The following are detailed methodologies for the synthesis of **Brachynoside heptaacetate** and the acquisition of its spectroscopic data.

Synthesis of Brachynoside Heptaacetate

- Dissolution: Dissolve Brachynoside (1 equivalent) in a suitable volume of anhydrous pyridine.
- Acetylation: Add an excess of acetic anhydride (at least 7 equivalents) to the solution. The reaction is typically stirred at room temperature.
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
- Quenching: Upon completion, the reaction is quenched by the addition of methanol.



- Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
- Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
 The crude product is purified by column chromatography on silica gel to yield pure
 Brachynoside heptaacetate.

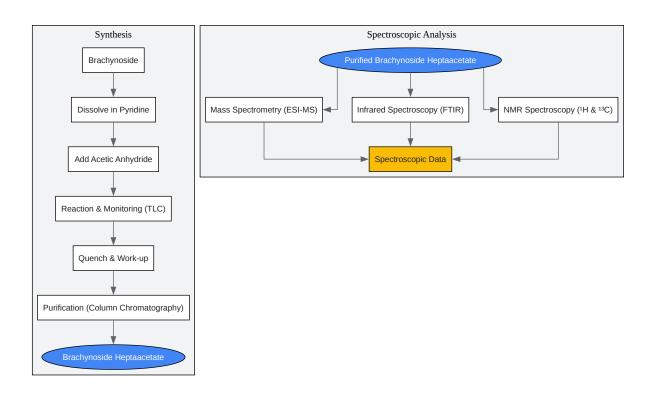
Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectra are to be acquired using an
 electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode.
 Samples should be dissolved in methanol and infused directly.
- Infrared (IR) Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of **Brachynoside heptaacetate**.

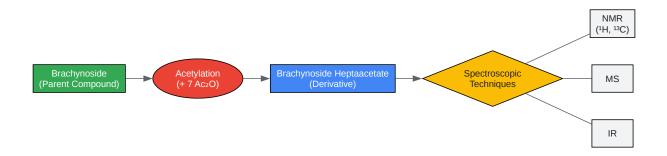




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Caption: Workflow for the synthesis and spectroscopic analysis of **Brachynoside** heptaacetate.





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Caption: Relationship between Brachynoside, its heptaacetate derivative, and analytical methods.

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